2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE
Overview
Description
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetic compound that features a unique adamantyl group attached to a piperazine ring, which is further connected to a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Adamantyl-Piperazine Intermediate: The adamantyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This can be achieved by reacting 1-adamantylamine with piperazine in the presence of a suitable base.
Acylation Reaction: The intermediate is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to cross cell membranes more easily. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The chlorophenylacetamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromo-2-chlorophenyl)acetamide
- **2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide
Uniqueness
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE is unique due to the specific positioning of the adamantyl group and the chlorophenylacetamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O/c23-19-3-1-2-4-20(19)24-21(27)15-25-5-7-26(8-6-25)22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZAHAKPZUGBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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